molecular formula C9H7ClO4 B3385786 8-Chloro-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid CAS No. 66411-24-3

8-Chloro-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid

Cat. No.: B3385786
CAS No.: 66411-24-3
M. Wt: 214.6 g/mol
InChI Key: RHTLNBSAROMJMO-UHFFFAOYSA-N
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Description

8-Chloro-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid is an organic compound with the molecular formula C9H7ClO4 It is a derivative of benzodioxine, a bicyclic structure containing a benzene ring fused with a dioxine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Chloro-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid typically involves the chlorination of 2,3-dihydro-1,4-benzodioxine followed by carboxylation. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the carboxylation step may involve the use of carbon dioxide under high pressure .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions to enhance the efficiency of the synthesis is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

8-Chloro-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

8-Chloro-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 8-Chloro-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid involves its interaction with specific molecular targets. The chlorine atom and carboxylic acid group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways. Detailed studies on its molecular targets and pathways are ongoing .

Comparison with Similar Compounds

Similar Compounds

    8-Chloro-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid: Similar structure but with the carboxylic acid group at a different position.

    2,3-Dihydro-1,4-benzodioxine-5-carboxylic acid: Lacks the chlorine atom.

    8-Bromo-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid: Bromine atom instead of chlorine.

Uniqueness

8-Chloro-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid is unique due to the presence of both a chlorine atom and a carboxylic acid group, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various synthetic and research applications .

Properties

IUPAC Name

5-chloro-2,3-dihydro-1,4-benzodioxine-8-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClO4/c10-6-2-1-5(9(11)12)7-8(6)14-4-3-13-7/h1-2H,3-4H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHTLNBSAROMJMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C=CC(=C2O1)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601208788
Record name 8-Chloro-2,3-dihydro-1,4-benzodioxin-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601208788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66411-24-3
Record name 8-Chloro-2,3-dihydro-1,4-benzodioxin-5-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=66411-24-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Chloro-2,3-dihydro-1,4-benzodioxin-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601208788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-chloro-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

29.3 g of 8-amino-1,4-benzodioxane-5-carboxylic acid, 120 ml of water and 30 ml of hydrochloric acid were introduced into a balloon flask provided with an agitator and a thermometer. The mixture was heated to 40° C. and then cooled to 5° C. and a solution of 10.5 g of sodium nitrite in 20 ml of water was added in portions with the temperature being maintained at from 5°-10° C. The mixture was agitated and then poured into a solution of 12 g of cuprous chloride in 45 ml of hydrochloric acid (d=1.18) with the temperature being maintained below 30° C. The precipitate was dried off, washed in 300 ml of water and 25 g of sodium bicarbonate. The solution was filtered and treated with hydrochloric acid. The precipitate was dried off, washed with water and dried. 20 g of 8-chloro-1,4-benzodioxane-5-carboxylic acid were obtained (M.P.: 195° C.; yield: 62%).
Quantity
29.3 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Name
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
10.5 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
[Compound]
Name
cuprous chloride
Quantity
12 g
Type
reactant
Reaction Step Three
Quantity
45 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

29.3 g of 8-amino-1,4-benzodioxane-5-carboxylic acid, 120 ml of water and 30 ml of hydrochloric acid were introduced into a balloon flask provided with an agitator and a thermometer. The mixture was heated to 40° C. and then cooled to 5° C. and a solution of 10.5 g of sodium nitrate in 20 ml of water was added in portions with the temperature being maintained at from 5°-10° C. The mixture was agitated and then poured into a solution of 12 g of cuprous chloride in 45 ml of hydrochloric acid (d=1.18) with the temperature being maintained below 30° C. The precipitate was dried off, washed in 300 ml of water and 25 g of sodium bicarbonate. The solution was filtered and treated with hydrochloric acid. The precipitate was dried off, washed with water and dried. 20 g of 8-chloro-1,4-benzodioxane-5-carboxylic acid were obtained (M.P.: 195° C.; yield 62%).
Quantity
29.3 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Name
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
10.5 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
[Compound]
Name
cuprous chloride
Quantity
12 g
Type
reactant
Reaction Step Three
Quantity
45 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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8-Chloro-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid
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8-Chloro-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid
Reactant of Route 3
8-Chloro-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid
Reactant of Route 4
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Reactant of Route 5
8-Chloro-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid
Reactant of Route 6
8-Chloro-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid

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